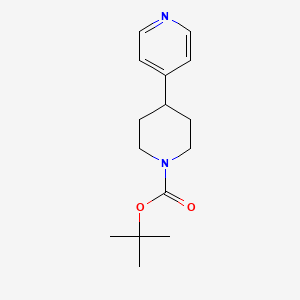

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate

Overview

Description

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate (TBPP) is a synthetic compound that has recently been studied for its potential applications in scientific research. TBPP has been found to have a range of biochemical and physiological effects, and is being explored for its potential use in lab experiments.

Scientific Research Applications

Building Blocks in Organic Synthesis

“Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate” serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Evaluation

The compound has been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . It has been evaluated for its biological activities against several microorganisms and found to be moderately active .

X-ray Diffraction Studies

The structure of “Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate” has been confirmed by single crystal X-ray diffraction analysis . This provides valuable information about the compound’s molecular structure and conformation.

Hirshfeld Surface Analysis

A detailed analysis of the intermolecular interactions and crystal packing of “Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate” via Hirshfeld surface analysis and fingerprint plots has been performed . This helps in understanding the compound’s solid-state properties.

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring in “Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate” is considered as an important synthetic strategy in the field of drug discovery .

PROTAC Development

While not directly related to “Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate”, its structural analog “tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate” has been used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . This suggests potential applications of “Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate” in similar areas.

properties

IUPAC Name |

tert-butyl 4-pyridin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOGIYJQPWKVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622160 | |

| Record name | tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |

CAS RN |

550371-76-1 | |

| Record name | tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)

![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)

![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)

![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)

![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)